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Cyclic ADP-Ribose (ammonium salt) -

Cyclic ADP-Ribose (ammonium salt)

Catalog Number: EVT-10918974
CAS Number:
Molecular Formula: C15H27N7O13P2
Molecular Weight: 575.36 g/mol
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Product Introduction

Overview

Cyclic ADP-ribose (ammonium salt) is a significant endogenous metabolite derived from nicotinamide adenine dinucleotide. It plays a crucial role in cellular signaling, particularly in the mobilization of calcium ions from the endoplasmic reticulum through ryanodine receptors. This compound is involved in various physiological processes, including neurotransmission and muscle contraction, highlighting its importance in both plant and animal biology .

Source

Cyclic ADP-ribose is synthesized from nicotinamide adenine dinucleotide by the action of specific enzymes, notably ADP-ribosyl cyclases. This compound serves as a second messenger in numerous signaling pathways, facilitating the release of calcium ions, which are vital for various cellular functions .

Classification

Cyclic ADP-ribose belongs to the class of cyclic nucleotides and is categorized as a nucleotide derivative. Its classification is significant because it helps in understanding its biochemical roles and interactions within cells.

Synthesis Analysis

Methods

The synthesis of cyclic ADP-ribose can be achieved through several methods, primarily enzymatic and chemoenzymatic approaches. The enzymatic synthesis involves using recombinant ADP-ribosyl cyclases from species such as Aplysia californica, which catalyze the conversion of nicotinamide adenine dinucleotide derivatives into cyclic ADP-ribose.

Technical Details:

  • Enzymatic Synthesis: Involves the phosphorylation of adenosine derivatives followed by cyclization reactions.
  • Chemoenzymatic Synthesis: A combination of chemical synthesis and enzymatic reactions, allowing for the generation of specific analogs with modified functionalities .
Molecular Structure Analysis

Structure

Cyclic ADP-ribose has a unique cyclic structure that distinguishes it from linear forms of ADP-ribose. The cyclic nature is crucial for its biological activity, particularly in its interaction with ryanodine receptors.

Data

  • Molecular Formula: C₁₁H₁₄N₄O₇P
  • Molecular Weight: 329.23 g/mol
  • Structural Features: The compound contains a ribose sugar linked to a cyclic phosphate group, contributing to its stability and interaction with target proteins .
Chemical Reactions Analysis

Reactions

Cyclic ADP-ribose participates in various biochemical reactions, primarily involving calcium signaling pathways. It acts as a messenger molecule that modulates the activity of ryanodine receptors, leading to calcium release from intracellular stores.

Technical Details:

  • Calcium Mobilization: Cyclic ADP-ribose binds to ryanodine receptors on the endoplasmic reticulum, inducing conformational changes that facilitate calcium ion release into the cytoplasm.
  • Interaction with Other Molecules: It can also interact with other signaling molecules, influencing pathways related to cell growth and differentiation .
Mechanism of Action

Process

The mechanism of action of cyclic ADP-ribose involves its role as a second messenger. Upon synthesis, it diffuses into the cytoplasm where it binds to ryanodine receptors on the endoplasmic reticulum. This binding triggers a series of conformational changes that lead to the opening of these receptors and subsequent release of calcium ions.

Data

  • Calcium Release Dynamics: The release of calcium ions initiated by cyclic ADP-ribose is essential for various cellular processes, including muscle contraction and neurotransmitter release.
  • Physiological Implications: Dysregulation of this signaling pathway can lead to various diseases, including cardiac dysfunctions and neurodegenerative disorders .
Physical and Chemical Properties Analysis

Physical Properties

Cyclic ADP-ribose (ammonium salt) typically appears as a white to off-white powder. Its solubility in water facilitates its role in cellular signaling.

Chemical Properties

  • Stability: The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature conditions.
  • Reactivity: Cyclic ADP-ribose is reactive towards nucleophiles due to its phosphate group, allowing it to participate in further biochemical reactions .
Applications

Scientific Uses

Cyclic ADP-ribose has several scientific applications:

  • Research Tool: Used extensively in studies related to calcium signaling and cellular communication.
  • Pharmacological Research: Investigated for potential therapeutic roles in treating diseases associated with calcium dysregulation.
  • Biochemical Assays: Employed in assays to measure calcium mobilization and evaluate drug effects on cellular signaling pathways .
Biosynthesis and Enzymatic Regulation of Cyclic ADP-Ribose

ADP-Ribosyl Cyclases: Cluster of Differentiation 38 and Cluster of Differentiation 157 as Primary Synthases

Cyclic adenosine diphosphate ribose (cyclic ADP-ribose) biosynthesis is primarily catalyzed by enzymes belonging to the ADP-ribosyl cyclase family, with Cluster of Differentiation 38 and Cluster of Differentiation 157 representing the most extensively characterized mammalian synthases. These type II transmembrane glycoproteins exhibit bidirectional enzymatic orientation, allowing for both intracellular and extracellular cyclic ADP-ribose production. Cluster of Differentiation 38 demonstrates remarkable catalytic versatility, utilizing nicotinamide adenine dinucleotide (NAD⁺) as its principal substrate to generate cyclic ADP-ribose through an intramolecular transglycosidation reaction [1] [3].

The reaction mechanism proceeds via a covalent enzyme intermediate where the substrate NAD⁺ becomes transiently bound to the catalytic glutamate residue (Glu-226 in human Cluster of Differentiation 38). This intermediate undergoes nucleophilic attack by the adenine ribose C1″ atom, resulting in cyclization and nicotinamide release. Structural analyses reveal that Cluster of Differentiation 38 functions as a homodimeric complex with each monomer containing a deep active-site pocket that accommodates the NAD⁺ molecule in an elongated conformation conducive to cyclization [3].

Cluster of Differentiation 157 (also known as bone marrow stromal antigen 1) shares approximately 35% sequence identity with Cluster of Differentiation 38 and exhibits similar catalytic functions, albeit with distinct tissue distribution patterns. While Cluster of Differentiation 38 is ubiquitously expressed with particular abundance in lymphoid tissues, Cluster of Differentiation 157 expression is predominantly observed in myeloid cells and bone marrow stromal cells. Both enzymes demonstrate calcium-dependent activity modulation, with physiological intracellular calcium concentrations (100-500 nanomolar) enhancing cyclic ADP-ribose production efficiency [1].

Table 1: Comparative Features of Primary Cyclic ADP-Ribose Synthases

FeatureCluster of Differentiation 38Cluster of Differentiation 157
Gene LocationChromosome 4 (4p15)Chromosome 4 (4p15)
Protein StructureType II transmembrane glycoprotein (45 kDa)Glycosylphosphatidylinositol-anchored (42-45 kDa)
Catalytic Efficiency25-30 min⁻¹ (cyclic ADP-ribose synthesis)8-10 min⁻¹ (cyclic ADP-ribose synthesis)
Tissue DistributionUbiquitous (high in immune cells)Bone marrow, myeloid cells
Subcellular LocalizationPlasma membrane, nuclear membrane, mitochondriaCell surface

Role of Sterile Alpha and TIR Motif Containing 1 and Toll/Interleukin-1 Receptor Domain-Containing Proteins in Cyclic ADP-Ribose Synthesis

The Sterile Alpha and TIR Motif Containing 1 enzyme has emerged as a significant intracellular cyclic ADP-Ribose producer with distinct functional implications. Unlike Cluster of Differentiation 38, Sterile Alpha and TIR Motif Containing 1 is predominantly localized in neuronal axons and mitochondria, where it plays crucial roles in axon degeneration pathways and cellular stress responses. During axonal injury or metabolic stress, Sterile Alpha and TIR Motif Containing 1 undergoes conformational changes that activate its NAD⁺ hydrolase activity, converting NAD⁺ directly to cyclic ADP-Ribose [3]. This pathway represents a fundamental mechanism in Wallerian degeneration, where cyclic ADP-Ribose-mediated calcium release from intracellular stores precipitates axonal fragmentation.

Toll/Interleukin-1 Receptor domain-containing proteins constitute an evolutionarily conserved family that includes both immune receptors and metabolic enzymes. Bacterial and plant Toll/Interleukin-1 Receptor domain enzymes catalyze the formation of non-canonical cyclic ADP-Ribose isomers through O-glycosidic bond formation between ribose moieties. Specifically, these enzymes produce 3' cyclic ADP-Ribose (1''-3' glycocyclic ADP-Ribose) and 2' cyclic ADP-Ribose (1''-2' glycocyclic ADP-Ribose), which exhibit distinct biochemical properties compared to mammalian cyclic ADP-Ribose [3]. These variant structures function as signaling molecules in prokaryotic anti-phage defense systems and plant immune responses, demonstrating the evolutionary conservation of cyclic ADP-Ribose-related signaling.

The catalytic mechanism of Toll/Interleukin-1 Receptor domain enzymes involves the formation of an oxocarbenium intermediate during cyclization, differing from the covalent intermediate mechanism of Cluster of Differentiation 38. Structural studies indicate that Toll/Interleukin-1 Receptor domains possess a conserved catalytic glutamic acid residue (Glu-86 in A. thaliana) that facilitates nucleophilic attack on the nicotinamide ribose anomeric carbon, leading to cyclization and novel isomer formation [3]. These discoveries reveal unexpected diversity in cyclic ADP-Ribose biosynthesis across biological kingdoms.

Metabolic Pathways Linking Nicotinamide Adenine Dinucleotide to Cyclic ADP-Ribose Production

The production of cyclic ADP-Ribose is intrinsically linked to cellular nicotinamide adenine dinucleotide metabolism through multiple interconnected biosynthetic routes. The nicotinamide salvage pathway serves as the primary NAD⁺ regeneration mechanism in most mammalian cells, directly influencing cyclic ADP-Ribose synthesis capacity. Nicotinamide phosphoribosyltransferase catalyzes the rate-limiting step in this pathway, converting nicotinamide to nicotinamide mononucleotide [1] [5]. Subsequently, nicotinamide mononucleotide adenylyltransferases (isoforms 1, 2, and 3) convert nicotinamide mononucleotide to NAD⁺ in compartment-specific reactions:

  • Nicotinamide mononucleotide adenylyltransferase 1 (nuclear): Maintains nuclear NAD⁺ pools
  • Nicotinamide mononucleotide adenylyltransferase 2 (cytosolic/Golgi): Supplies cytosolic NAD⁺
  • Nicotinamide mononucleotide adenylyltransferase 3 (mitochondrial): Regulates mitochondrial NAD⁺

The Preiss-Handler pathway provides an alternative NAD⁺ biosynthetic route from nicotinic acid via nicotinic acid mononucleotide and nicotinic acid adenine dinucleotide intermediates. This pathway gains significance under conditions of nicotinamide limitation or during enhanced NAD⁺ consumption [5]. Notably, extracellular NAD⁺ precursors contribute significantly to intracellular NAD⁺ pools through the coordinated action of ectoenzymes and specific transporters. Extracellular Cluster of Differentiation 38 converts NAD⁺ to cyclic ADP-Ribose and nicotinamide, while extracellular nicotinamide phosphoribosyltransferase secreted within extracellular vesicles provides nicotinamide mononucleotide that can be imported via the Slc12a8 transporter [1].

Table 2: NAD⁺ Metabolic Pathways Supporting Cyclic ADP-Ribose Biosynthesis

Metabolic PathwayKey EnzymesNAD⁺ PrecursorsSubcellular Compartment
De Novo SynthesisTryptophan 2,3-dioxygenase, Quinolinate phosphoribosyltransferaseTryptophanCytosol, Mitochondria
Nicotinamide SalvageNicotinamide phosphoribosyltransferase, Nicotinamide mononucleotide adenylyltransferasesNicotinamideAll compartments
Preiss-HandlerNicotinate phosphoribosyltransferase, Nicotinic acid mononucleotide adenylyltransferaseNicotinic acidCytosol, Nucleus
Nicotinamide Riboside UtilizationNicotinamide riboside kinases, Nicotinamide mononucleotide adenylyltransferasesNicotinamide ribosideCytosol, Nucleus

The compartmentalization of NAD⁺ synthesis critically influences cyclic ADP-Ribose production dynamics. Mitochondrial NAD⁺ pools, maintained by specific transporters and local synthesis, support Sterile Alpha and TIR Motif Containing 1-mediated cyclic ADP-Ribose formation during axonal injury responses. Conversely, plasma membrane-associated NAD⁺ supports Cluster of Differentiation 38-dependent extracellular cyclic ADP-Ribose generation, which functions in paracrine calcium signaling between immune cells [1] [3]. This spatial organization creates distinct cyclic ADP-Ribose signaling microdomains despite the molecule's limited membrane permeability.

Bifunctionality of Cluster of Differentiation 38: Synthesis versus Hydrolysis Dynamics

Cluster of Differentiation 38 exhibits a unique bifunctional catalytic profile that governs cyclic ADP-Ribose homeostasis. The enzyme catalyzes both the synthesis of cyclic ADP-Ribose from NAD⁺ (cyclization) and its hydrolysis to adenosine diphosphate ribose (linearization) through a common catalytic mechanism involving Glu-226. This dual functionality creates an intrinsic regulatory mechanism where the net cyclic ADP-Ribose output depends on the kinetic balance between these opposing reactions [1] [3]. Structural analyses reveal that the catalytic site accommodates both reactions through subtle substrate repositioning rather than conformational changes in the enzyme itself.

The hydrolysis reaction proceeds through the same covalent intermediate as synthesis but involves water molecule attack instead of intramolecular cyclization. The kinetic partitioning ratio (synthesis versus hydrolysis) varies significantly among species, with human Cluster of Differentiation 38 exhibiting approximately 90:10 hydrolysis-to-synthesis preference under physiological conditions. This inherent hydrolytic bias establishes a negative feedback loop that prevents excessive cyclic ADP-Ribose accumulation [3]. The bifunctionality extends to other substrates, as Cluster of Differentiation 38 also converts nicotinamide guanine dinucleotide to cyclic GDP-ribose, a cyclic ADP-Ribose analog with similar calcium-mobilizing properties.

Multiple physiological factors modulate the synthesis-hydrolysis equilibrium:

  • Adenosine triphosphate allosteric regulation: Adenosine triphosphate binds to a distinct site on Cluster of Differentiation 38, inhibiting cyclic ADP-Ribose hydrolysis while minimally affecting synthesis. This increases net cyclic ADP-Ribose production during cellular activation when adenosine triphosphate concentrations are elevated [3].
  • Quaternary structure influence: Dimerization enhances cyclization efficiency while monomeric forms favor hydrolysis, suggesting that Cluster of Differentiation 38 oligomerization status serves as a regulatory switch [1].
  • Post-translational modifications: Phosphorylation at Ser-193 by protein kinase C enhances cyclization activity, while palmitoylation regulates membrane partitioning and catalytic efficiency [1].

Table 3: Regulatory Factors Influencing Cluster of Differentiation 38 Bifunctionality

Regulatory FactorEffect on SynthesisEffect on HydrolysisNet Cyclic ADP-Ribose Output
Adenosine triphosphate (5 millimolar)No significant change80-85% inhibition4-5 fold increase
Dimerization3-fold enhancement40% reduction5-fold increase
Protein kinase C phosphorylation2.5-fold increase20% reduction3-fold increase
Acidic pH (6.0-6.5)60% reduction90% reductionModerate decrease
Calcium (500 nanomolar)2.8-fold increase50% reduction5-6 fold increase

The metabolic coupling between Cluster of Differentiation 38 and nicotinamide phosphoribosyltransferase creates a local NAD⁺ regeneration circuit. Nicotinamide generated during cyclic ADP-Ribose synthesis can be immediately recycled to nicotinamide mononucleotide by adjacent nicotinamide phosphoribosyltransferase molecules, particularly in membrane microdomains where these enzymes colocalize. This metabolic channeling optimizes NAD⁺ utilization efficiency for sustained cyclic ADP-Ribose signaling during prolonged cellular activation [1] [5].

Properties

Product Name

Cyclic ADP-Ribose (ammonium salt)

IUPAC Name

diazanium;(2R,3R,4S,5R,13R,14S,15R,16R)-24-imino-8,10-dioxido-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol

Molecular Formula

C15H27N7O13P2

Molecular Weight

575.36 g/mol

InChI

InChI=1S/C15H21N5O13P2.2H3N/c16-12-7-13-18-4-19(12)14-10(23)8(21)5(31-14)1-29-34(25,26)33-35(27,28)30-2-6-9(22)11(24)15(32-6)20(13)3-17-7;;/h3-6,8-11,14-16,21-24H,1-2H2,(H,25,26)(H,27,28);2*1H3/t5-,6-,8-,9-,10-,11-,14-,15-;;/m1../s1

InChI Key

IGYAJGYAGRVAJM-SPJXZGHLSA-N

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=CN(C4=N)C5C(C(C(O5)COP(=O)(OP(=O)(O1)[O-])[O-])O)O)O)O.[NH4+].[NH4+]

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN(C4=N)[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(OP(=O)(O1)[O-])[O-])O)O)O)O.[NH4+].[NH4+]

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